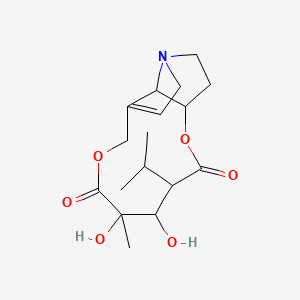![molecular formula C17H14N2O3 B3032269 2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 1353498-61-9](/img/structure/B3032269.png)
2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Vue d'ensemble
Description
2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex organic compound belonging to the class of pyrido[1,2-a]pyrimidines. These compounds are notable for their diverse biological activities and potential therapeutic applications. The specific compound is intriguing due to its unique structural features, which may confer specific biochemical properties and reactivity profiles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves multi-step synthesis, typically starting from simpler aromatic and heterocyclic precursors. One common approach includes the condensation of 3,5-dimethylphenol with a suitable pyridine derivative under basic conditions, followed by cyclization and oxidation steps. Reaction conditions may include the use of anhydrous solvents, inert atmosphere, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the synthesis may be optimized for yield and purity, often involving automated processes and continuous flow reactors. Key factors include the selection of cost-effective reagents, minimization of by-products, and efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo a variety of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: : Reduction reactions can yield alcohols or amines, depending on the conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitutions. Reaction conditions can vary widely, encompassing ambient to elevated temperatures, pressure variations, and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products depend on the specific reactions performed. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, alkyl groups, or other functional entities.
Applications De Recherche Scientifique
2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is valuable in scientific research due to its:
Chemistry: : Used in studies on reaction mechanisms, synthesis of complex molecules, and materials science.
Biology: : Potential bioactive compound in enzymatic studies, cellular assays, and as a molecular probe.
Medicine: : Investigated for its therapeutic potential in treating various diseases, including cancer, due to its unique interaction with biological targets.
Industry: : Employed in the development of new materials, coatings, and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets, including enzymes and receptors. Its mechanism of action involves binding to active sites or interacting with nucleic acids, thereby influencing cellular pathways. The structural rigidity and functional groups present enable specific interactions that can modulate biological processes.
Comparaison Avec Des Composés Similaires
Compared to other pyrido[1,2-a]pyrimidines, 2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is unique in its substitution pattern and functional groups. Similar compounds might include derivatives with varying degrees of methylation, different aromatic substitutions, or modifications to the pyrimidine core. These structural differences can result in varying biological activities and chemical reactivities.
Similar Compounds
2-phenoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
2-(3,5-dimethylphenoxy)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Propriétés
IUPAC Name |
2-(3,5-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-7-12(2)9-13(8-11)22-16-14(10-20)17(21)19-6-4-3-5-15(19)18-16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPNODZRLXVXHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201143693 | |
| Record name | 4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 2-(3,5-dimethylphenoxy)-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353498-61-9 | |
| Record name | 4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 2-(3,5-dimethylphenoxy)-4-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353498-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 2-(3,5-dimethylphenoxy)-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-({4-[(5-Cyclopropyl-1H-pyrazol-3-YL)amino]-6-methylpyrimidin-2-YL}amino)phenyl]acetonitrile](/img/structure/B3032188.png)





![2,3-Diphenylpyrido[2,3-b]pyrazine](/img/structure/B3032196.png)
![5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B3032197.png)





